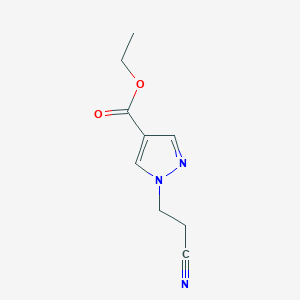

1-(2-氰乙基)-1H-吡唑-4-羧酸乙酯

描述

Ethyl 2-cyanoacrylate is a liquid that you’ve probably used around the house. Because of its conjugated unsaturated groups, it polymerizes easily . It is the main component of cyanoacrylate glues and can be encountered under many trade names .

Synthesis Analysis

Nucleoside phosphoramidites are derivatives of natural or synthetic nucleosides. They are used to synthesize oligonucleotides, relatively short fragments of nucleic acid and their analogs . The common method involves treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid .Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods. For example, the structure of 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite is given by the SMILES stringCC(C)N(C(C)C)P(OCCC#N)N(C(C)C)C(C)C . Chemical Reactions Analysis

The most important feature of phosphoramidites is their ability to undergo the phosphoramidite coupling reaction that is, to react with nucleophilic groups in the presence of an acidic azole catalyst .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can be determined by various methods. For example, the properties of 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite include a refractive index of 1.470 (lit.), a boiling point of 100°C/0.5mmHg (lit.), and a density of 0.949 g/mL at 25°C (lit.) .科学研究应用

杂环化合物的简便合成

Ghaedi 等人(2015 年)的一项研究提出了一种通过缩合合成乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸酯的新方法,以良好的效率生成新的 N 稠合杂环化合物。该方法突出了 1-(2-氰乙基)-1H-吡唑-4-羧酸乙酯衍生物在制备杂环化合物中的应用,这些化合物在药物化学和材料科学中具有重要意义 Ghaedi 等人,2015 年.

晶体结构和生物活性

Minga 等人(2005 年)的研究重点是合成和确定 5-氨基-1-[(5'-甲基-1'-叔丁基-4'-吡唑基)羰基]-3-甲硫基-1H-吡唑-4-羧酸乙酯的晶体结构。研究发现,该化合物表现出杀菌和植物生长调节活性,表明其在农业应用中的潜力 Minga 等人,2005 年.

超声辅助合成

Machado 等人(2011 年)展示了一种高效的超声辅助合成 1-(2,4-二氯苯基)-1H-吡唑-3-羧酸乙酯的方法,突出了合成吡唑衍生物的区域选择性和时间效率高的方法。该研究强调了 1-(2-氰乙基)-1H-吡唑-4-羧酸乙酯在超声辐射下生成多种吡唑化合物中的作用 Machado 等人,2011 年.

作用机制

Target of Action

Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is a complex compoundIt’s worth noting that compounds with similar structures, such as ethyl 2-cyanoacrylate, are known to polymerize easily and are the active ingredients in commercial superglues .

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that it may undergo rapid polymerization in the presence of moisture, similar to ethyl 2-cyanoacrylate .

Biochemical Pathways

A compound with a similar structure, 1-(2-cyanoethyl)pyrrole, has been shown to improve the electrochemical performance of lithium-ion batteries at high temperatures .

Result of Action

It’s worth noting that similar compounds have been used to improve the performance of lithium-ion batteries .

Action Environment

The action of Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate may be influenced by environmental factors such as temperature and humidity. For instance, Ethyl 2-cyanoacrylate, a similar compound, polymerizes instantly in the presence of moisture .

安全和危害

未来方向

The future directions of a compound depend on its potential applications and ongoing research. For example, a new joint venture between Arkema (Colombes, France) and Cartell Chemical (Minxiong Township, Taiwan, Province of China) was formed to develop other cyanoacrylate esters that may be useful as engineering adhesives .

属性

IUPAC Name |

ethyl 1-(2-cyanoethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-2-14-9(13)8-6-11-12(7-8)5-3-4-10/h6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBKPLDDGGVCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501180147 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate | |

CAS RN |

1394041-66-7 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Iodo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1378243.png)

![Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1378255.png)

![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride](/img/structure/B1378257.png)